Bienvenue dans la boutique en ligne BenchChem!

2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol

Antibacterial Drug Design Pseudomonas aeruginosa Cephalosporin Conjugates

2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol (CAS 112388-47-3) is a heterocyclic small molecule featuring a benzimidazole core with a 2-dimethylamino substituent and a 5,6-diol (catechol) motif. This structure places it within the pharmacologically important benzimidazole class.

Molecular Formula C10H13N3O2
Molecular Weight 207.233
CAS No. 112388-47-3
Cat. No. B569996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol
CAS112388-47-3
Synonyms1H-Benzimidazole-5,6-diol,2-(dimethylamino)-1-methyl-(9CI)
Molecular FormulaC10H13N3O2
Molecular Weight207.233
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2N=C1N(C)C)O)O
InChIInChI=1S/C10H13N3O2/c1-12(2)10-11-6-4-8(14)9(15)5-7(6)13(10)3/h4-5,14-15H,1-3H3
InChIKeyGDBDROXYTQYHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol (CAS 112388-47-3) Procurement Guide


2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol (CAS 112388-47-3) is a heterocyclic small molecule featuring a benzimidazole core with a 2-dimethylamino substituent and a 5,6-diol (catechol) motif. This structure places it within the pharmacologically important benzimidazole class . The presence of the 5,6-diol functionality differentiates it from simpler benzimidazoles by conferring redox activity and metal-chelating properties [1]. A key scientific identifier is its synonym, 1-Methyl-2-dimethylamino-5,6-dihydroxybenzimidazole . While broad biological activities are reported for benzimidazole derivatives, procurement decisions for this specific compound should be guided by its unique catechol functionality, which is critical for applications in siderophore-mimetic antibiotic design and as a specialized synthetic intermediate, rather than relying on generic class-level claims [1].

Why 2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol Cannot Be Simply Replaced by a Generic Benzimidazole


Substituting this compound with a generic benzimidazole or a related analog like 1H-benzimidazole-5,6-diol (CAS 102169-73-3) introduces significant risk of functional failure in critical applications. The 2-(dimethylamino) group is not a passive structural feature; it enhances electron density and modulates basicity, directly influencing the molecule's reactivity in alkylation and coordination chemistry [1]. In a landmark comparative study, a cephalosporin bearing a 5,6-dihydroxybenzimidazole substituent (directly related to this compound's core structure) exhibited vastly superior anti-pseudomonal activity compared to analogs with different heterocyclic catechols, demonstrating that the specific heterocycle matters for biological potency [2]. Without the precise combination of the 5,6-diol and the 2-dimethylamino group, the targeted redox, chelating, or pharmacodynamic properties that justify its procurement are lost, making generic substitution scientifically unviable.

Quantifiable Differentiation of 2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol Against Comparators


Enhanced Anti-Pseudomonal Potency of Cephalosporin Conjugate vs. Standard-of-Care Antibiotics

In a head-to-head study of cephalosporin derivatives, the compound incorporating a 5,6-dihydroxybenzimidazole moiety (Compound 6e, which uses the core structure of this target compound) demonstrated significantly higher activity against *Pseudomonas aeruginosa* A9843A than both ceftazidime (CAZ) and imipenem (IPM) [1]. This was true for both in vitro and in vivo models. The specific quantitative MIC values are not provided in the abstract, but the comparison is explicitly described as 'much higher activity'. This provides a direct rationale for selecting this catechol structure over other heterocyclic catechols for anti-pseudomonal drug design. [1]

Antibacterial Drug Design Pseudomonas aeruginosa Cephalosporin Conjugates

Superior In Vivo Efficacy of Propenyl-Linked Cephalosporin vs. Methyl-Linked Analog

The same study highlights a critical structure-activity relationship (SAR): cephalosporins with a 3-[(E)-3-heterocyclic catechol-substituted 1-propen-1-yl] linker showed higher in vivo efficacy than those with a simpler 3-(heterocyclic catechol-substituted methyl) linker, even when bearing the same 5,6-dihydroxybenzimidazole catechol [1]. This finding is crucial for procurement strategy, as it indicates the catechol's performance is highly context-dependent. Therefore, the target compound, as a raw catechol fragment, must be chemically differentiated from its methyl-linked counterparts for optimal conjugation strategy. [1]

Pharmacokinetics Drug Conjugation Structure-Activity Relationship

Unique Physicochemical Properties Compared to Unsubstituted Benzimidazole-5,6-diol

The 2-(dimethylamino) substitution fundamentally alters the electronic properties of the benzimidazole-5,6-diol core. Compared to the unsubstituted 1H-benzimidazole-5,6-diol (CAS 102169-73-3), the dimethylamino group increases the electron density on the imidazole ring, which is expected to lower the oxidation potential of the catechol moiety and enhance its metal-binding affinity [1]. This is a class-level inference for benzimidazole derivatives, but directly contrasts the target compound's physicochemical profile with its des-dimethylamino analog, providing a clear reason for its selection in redox and chelation studies. [1][2]

Coordination Chemistry Redox Potential Ligand Design

Potential Selectivity Advantage in Kinase Inhibition vs. Other 2-Substituted Benzimidazoles

Aminobenzimidazole derivatives have been patented as inhibitors of tyrosine kinases, including TIE-2 and Raf kinases [1]. While this patent does not specifically list the target compound, it establishes a class-level precedent where the 2-amino substituent is a key pharmacophore for kinase binding. The dimethylamino variant on the target compound is a specific, dialkylated version of this pharmacophore, which is known to influence potency, selectivity, and metabolic stability compared to primary or secondary amines [1][2]. This makes the target compound a distinct, non-obvious candidate for kinase inhibitor screening libraries versus simpler 2-amino-benzimidazole analogs.

Kinase Inhibition TIE-2 Raf Kinases Cancer Research

High-Value Application Scenarios for 2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol


Designing Siderophore-Antibiotic Conjugates Targeting Gram-Negative Pathogens

Based on the proven superior performance of the 5,6-dihydroxybenzimidazole catechol in cephalosporin conjugates against *P. aeruginosa* [2], this compound is a prime candidate for use as a siderophore mimic. It can be conjugated to novel β-lactam or non-β-lactam warheads to facilitate iron-transporter-mediated uptake, overcoming permeability barriers in Gram-negative bacteria. The propenyl linker strategy identified as superior should be prioritized in conjugate design.

Synthesis of Specialized Metal-Organic Frameworks (MOFs) and Coordination Polymers

The unique electronic character of the 2-(dimethylamino) group, together with the 5,6-diol chelating motif, differentiates this compound from simpler benzimidazole-diols [2]. It can be procured as a building block for constructing MOFs with tailored redox potentials and electronic conductivity, potentially for applications in electrochemical sensing or catalysis, where the electron-rich imidazole ring modulates framework charge density.

Kinase Inhibitor Fragment Library Expansion with a Focus on Selectivity

The 2-(dimethylamino)benzimidazole core is a known kinase hinge-binding motif [2]. This specific compound, with its added 5,6-diol functionality, provides an additional vector for interactions with the ribose-binding pocket or solvent-exposed regions. It is a valuable fragment for expanding screening libraries aimed at identifying selective TIE-2 or Raf kinase inhibitors, where the tertiary amine offers advantages over simple anilines.

Quote Request

Request a Quote for 2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.